Hydridosilicate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

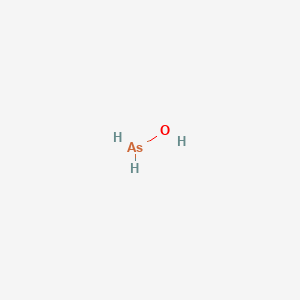

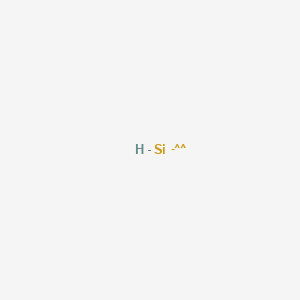

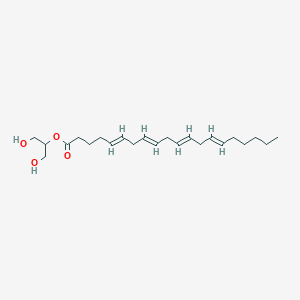

Hydridosilicate(1-) is a silicon hydride.

科学的研究の応用

1. Stability and Reactivity

Hydridosilicates, particularly anionic variants like calix[4]pyrrole hydridosilicate, are known for their remarkable stability and reactivity. Unlike typical hydridosilicates, calix[4]pyrrole hydridosilicate is water-stable and does not exhibit hydridic reactivity. Instead, it functions as an electron donor, facilitating single electron transfer processes in reduction chemistry with hydridosilicates. This unique behavior is attributed to the planar structure of its parent neutral silane, highlighting the impact of planar tetracoordinate silicon (Ebner & Greb, 2018).

2. Synthesis and Reactivity Variants

Pentacoordinate hydridosilicates have been synthesized, showcasing a wide range of reactivities. These hydridosilicates, particularly in the form of potassium salts, are derived from the reaction of trialkoxy- or phenoxy- silanes with alkoxide or phenoxide (Corriu et al., 1991). Additionally, hypervalent hydridosilicate anions have been prepared, demonstrating unique geometries and hydride bridging capabilities, crucial for understanding their reactivity and potential applications (Prince et al., 2008).

3. Coordination Chemistry

Hydridosilicates, particularly ArSiH4(-) and SiH6(2-) anions, have been successfully stabilized in diruthenium Si-H σ-complexes. These complexes are formed under mild conditions and provide significant insights into the coordination chemistry of hydridosilicates (Lipke & Tilley, 2012).

4. Applications in Redox Chemistry

Periodic mesoporous hydridosilica (PMHS) demonstrates intrinsic reducing power, acting both as a host and a reducing agent towards noble metal ions. This property has been exploited to create nanosilver particles, indicating potential for new chemistry leveraging the mesoscopic confinement of Si-H groups (Dag et al., 2011).

5. Energy Applications

Silica hydride, acting as an anionic hydride, has been explored as an alternative hydrogen energy source. It demonstrates stable oxidation-reduction potential readings and has potential applications in industry, pharmacology, and biochemistry, including as a biochemical fuel cell (Stephanson & Flanagan, 2004).

特性

分子式 |

HSi- |

|---|---|

分子量 |

29.093 g/mol |

IUPAC名 |

silicon(1-) monohydride |

InChI |

InChI=1S/HSi/h1H/q-1 |

InChIキー |

YENZRLHDDWKZRA-UHFFFAOYSA-N |

SMILES |

[SiH-] |

正規SMILES |

[SiH-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)

![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)